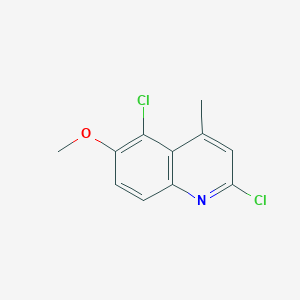

2,5-Dichloro-6-methoxy-4-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9Cl2NO |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

2,5-dichloro-6-methoxy-4-methylquinoline |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-5-9(12)14-7-3-4-8(15-2)11(13)10(6)7/h3-5H,1-2H3 |

InChI Key |

JEHPJMVYFZPTHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 6 Methoxy 4 Methylquinoline

Multi-Step Synthesis Pathways for 2,5-Dichloro-6-methoxy-4-methylquinoline

A logical synthetic route to this compound involves the initial construction of the core quinoline (B57606) scaffold, followed by targeted chlorination reactions. This multi-step approach allows for the controlled introduction of the various substituents onto the quinoline ring system.

Precursor Synthesis and Cyclization Reactions to Quinolinones

The formation of a quinolinone intermediate is a crucial first step. This is typically achieved through the cyclization of an appropriately substituted aniline (B41778) derivative with a β-ketoester.

A key precursor for the synthesis of the quinoline core is 6-methoxy-4-methylquinolin-2-ol. This can be prepared via a Combes-type quinoline synthesis. cambridge.orgwikipedia.org In this reaction, p-anisidine is reacted with ethyl acetoacetate. The initial reaction forms an enamine intermediate which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinolinone. wikipedia.org A similar cyclization of ethyl-3-[(4-methoxyphenyl)imino]butanoate in hot Dowtherm oil has been reported to produce 4-hydroxy-6-methoxy-2-methylquinoline. asianpubs.org This quinolinol exists in tautomeric equilibrium with its quinolinone form.

Table 1: Key Intermediates in the Synthesis of the Quinoline Core

| Intermediate Compound | Starting Materials | Reaction Type |

| Ethyl-3-[(4-methoxyphenyl)imino]butanoate | p-Anisidine, Ethyl acetoacetate | Condensation |

| 6-Methoxy-4-methylquinolin-2-ol | Ethyl-3-[(4-methoxyphenyl)imino]butanoate | Thermal Cyclization |

Chlorination Reactions Leading to Chloroquinoline Intermediates

With the quinolinone core synthesized, the next phase involves the introduction of the chlorine atoms at the 2 and 5 positions of the quinoline ring. This is achieved through a series of chlorination reactions.

The hydroxyl group at the 2-position of the quinolinol intermediate can be converted to a chlorine atom using a suitable chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. atlantis-press.com The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This step yields the 2-chloro-6-methoxy-4-methylquinoline intermediate.

The final step in the synthesis is the regioselective introduction of a second chlorine atom at the 5-position of the 2-chloro-6-methoxy-4-methylquinoline intermediate. The directing effects of the existing substituents on the quinoline ring will influence the position of the second chlorination. The methoxy (B1213986) group at the 6-position is an ortho-, para-director. In this case, the positions ortho to the methoxy group are the 5- and 7-positions.

Optimization of Synthetic Reaction Conditions and Parameters

For the initial Combes synthesis, the choice of acid catalyst and reaction temperature can significantly impact the rate and yield of the cyclization. While sulfuric acid is commonly used, other acids such as polyphosphoric acid (PPA) have also been employed. cambridge.orgwikipedia.org The temperature must be high enough to promote the reaction but not so high as to cause decomposition of the reactants or products.

In the chlorination steps, the choice of chlorinating agent and reaction solvent is critical. For the conversion of the quinolinol to the 2-chloroquinoline, the amount of phosphorus oxychloride and the reaction temperature need to be carefully controlled to avoid side reactions. For the final regioselective chlorination, screening of different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) and solvents of varying polarity may be necessary to achieve the desired selectivity for the 5-position. The reaction temperature will also play a crucial role in controlling the regioselectivity of the electrophilic aromatic substitution.

Table 2: Summary of Synthetic Steps and Potential Optimization Parameters

| Reaction Step | Reagents and Conditions | Key Parameters for Optimization |

| Cyclization | p-Anisidine, Ethyl acetoacetate, Acid catalyst (e.g., H₂SO₄, PPA), Heat | Catalyst type and concentration, Temperature, Reaction time |

| Conversion to 2-Chloroquinoline | 6-Methoxy-4-methylquinolin-2-ol, POCl₃ | Molar ratio of reagents, Temperature, Reaction time |

| Regioselective Chlorination | 2-Chloro-6-methoxy-4-methylquinoline, Chlorinating agent | Type of chlorinating agent, Solvent, Temperature, Reaction time |

Influence of Solvents and Reagents on Reaction Efficiency

The synthesis of this compound is typically achieved through the chlorination of its precursor, 2-chloro-6-methoxy-4-methylquinoline. The choice of solvent and chlorinating agent plays a crucial role in the efficiency and selectivity of this reaction.

A commonly employed method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in glacial acetic acid (AcOH) as the solvent. This reaction is generally carried out at an elevated temperature. The use of acetic acid as a solvent is advantageous as it can also act as a catalyst and is relatively easy to handle.

While glacial acetic acid is a common solvent, other solvents could potentially be employed, although detailed comparative studies for this specific reaction are not extensively documented in the public domain. The polarity and protic nature of the solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates.

Regarding the chlorinating agent, sulfuryl chloride is effective for the chlorination of the quinoline ring. Other chlorinating agents, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), could also be considered, but their efficacy and selectivity for this specific substrate would require experimental validation. The choice of reagent can impact the reaction profile, including the formation of byproducts and the ease of purification.

Temperature and Time Profile Studies for Yield Enhancement

The optimization of reaction temperature and time is critical for maximizing the yield of this compound while minimizing the formation of impurities.

In the chlorination of 2-chloro-6-methoxy-4-methylquinoline with sulfuryl chloride in acetic acid, a specific temperature and time profile has been reported to be effective. The reaction is typically conducted at 60°C for 30 minutes, which has been shown to produce the desired product in a high yield of 94%. nih.gov

It has been observed that extending the reaction time can lead to the formation of an undesired impurity. This side product is believed to arise from the demethylation of the methoxy group at the 6-position under the acidic reaction conditions, followed by subsequent chlorination of the resulting hydroxyl group. nih.gov This highlights the importance of carefully controlling the reaction duration to prevent over-reaction and maintain high product purity.

A systematic study of the temperature profile would likely reveal an optimal range where the rate of the desired chlorination is maximized relative to the rate of demethylation and other side reactions. Lowering the temperature might decrease the rate of byproduct formation but could also necessitate a longer reaction time to achieve complete conversion. Conversely, higher temperatures could accelerate the reaction but may also promote the formation of impurities.

The following table summarizes the reported reaction conditions and outcomes for the synthesis of this compound:

| Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| SO₂Cl₂ | Acetic Acid | 60 | 30 | 94 | nih.gov |

Considerations for Process Development and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent and Solvent Selection: For large-scale production, the choice of reagents and solvents is dictated by factors such as cost, availability, safety, and environmental impact. While sulfuryl chloride and acetic acid are effective, their corrosive nature requires specialized equipment. The potential for greener and more sustainable alternatives should be evaluated.

Process Control and Monitoring: Tight control over reaction parameters such as temperature, reaction time, and reagent addition rates is crucial for consistent product quality and yield on a large scale. The exothermic nature of chlorination reactions necessitates efficient heat management to prevent runaway reactions. Process analytical technology (PAT) can be implemented to monitor the reaction in real-time and ensure it proceeds as expected.

Work-up and Purification: The work-up procedure following the reaction must be scalable and efficient. This typically involves quenching the reaction, neutralizing acidic components, and isolating the crude product. Purification methods such as recrystallization or chromatography need to be optimized for large quantities. A patent describes a large-scale process where the reaction mixture is poured into ice water to precipitate the product, which is then collected by filtration. google.com

Waste Management: The environmental impact of the process must be considered, and a strategy for the safe disposal or recycling of waste streams, including acidic byproducts and solvents, needs to be developed.

Further Chemical Transformations and Derivatization of this compound

The presence of two chloro substituents on the quinoline core of this compound, along with the methoxy and methyl groups, provides multiple sites for further chemical modifications, enabling the synthesis of a diverse range of advanced quinoline analogues.

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

The chloro groups at the 2- and 5-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. The pyridine ring of the quinoline system is electron-deficient, which facilitates nucleophilic attack, particularly at the 2-position.

A key and well-documented nucleophilic substitution reaction of this compound is its treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727). This reaction selectively displaces the chlorine atom at the 2-position to yield 5-chloro-2,6-dimethoxy-4-methylquinoline. mdpi.comnewdrugapprovals.org This transformation is a crucial step in the synthesis of tafenoquine.

The reaction is typically carried out by refluxing the starting material with a solution of sodium methoxide in methanol for an extended period, for instance, 24 hours. google.com For larger scale preparations, a mixture of a 25% methanolic solution of sodium methoxide and N-methyl-2-pyrrolidone (NMP) can be used, with the reaction proceeding at 70°C for 4 hours. google.com

While the reaction with methoxide is well-established, the reactivity of this compound with other nucleophiles such as amines and thiols is not as extensively detailed in publicly available literature. However, based on the general principles of SNAᵣ on chloroquinolines, it is expected that reactions with various amines (primary, secondary, and anilines) and thiols would lead to the corresponding 2-amino and 2-thioether derivatives, respectively. The regioselectivity of these reactions would likely favor substitution at the more activated 2-position.

The following table summarizes a key nucleophilic aromatic substitution reaction of this compound:

| Nucleophile | Reagent/Solvent | Product | Reference |

| Methoxide | NaOMe in Methanol | 5-Chloro-2,6-dimethoxy-4-methylquinoline | google.commdpi.comnewdrugapprovals.org |

Nitration and Other Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring system generally occur on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. The positions most susceptible to electrophilic attack are typically C5 and C8. quimicaorganica.org

Other electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts reactions, on this compound are not well-documented. The feasibility and regioselectivity of such reactions would depend on the specific reaction conditions and the interplay of the electronic effects of the existing substituents.

Preparation of Advanced Quinoline Analogues

The derivatization of this compound, primarily through nucleophilic aromatic substitution and subsequent modifications, is a key strategy for the synthesis of advanced quinoline analogues with potential biological activity.

As previously mentioned, the reaction with sodium methoxide to form 5-chloro-2,6-dimethoxy-4-methylquinoline is a critical step in the synthesis of tafenoquine. mdpi.comnewdrugapprovals.org This intermediate undergoes further transformations, including nitration at the 8-position, followed by nucleophilic aromatic substitution of the 5-chloro group with a substituted phenol, and finally, reduction of the nitro group to an amine and subsequent elaboration of the side chain.

The potential for selective nucleophilic substitution at the 2-position with various amines and thiols opens up pathways to a wide array of 2-substituted-5-chloro-6-methoxy-4-methylquinoline derivatives. These compounds could serve as building blocks for the synthesis of novel bioactive molecules. For instance, the introduction of different amino side chains at the 2-position could lead to analogues with modified pharmacological properties.

Furthermore, the remaining chloro group at the 5-position in these 2-substituted derivatives could potentially undergo a second nucleophilic substitution under more forcing conditions, allowing for the synthesis of 2,5-disubstituted quinolines. This sequential substitution would provide a route to highly functionalized quinoline scaffolds.

The development of advanced quinoline analogues from this compound is an active area of research, driven by the continued importance of the quinoline core in medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

While specific NMR data for 2,5-Dichloro-6-methoxy-4-methylquinoline is not available in the reviewed literature, the analysis of related compounds, such as 6-Methoxy-4-phenylquinoline, illustrates the utility of this technique. rsc.org In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, aromatic protons appear as distinct signals in the downfield region, with their splitting patterns (multiplicity) and coupling constants (J-values) providing information about their neighboring protons. The chemical shifts of the methoxy (B1213986) and methyl protons are typically observed in the upfield region as sharp singlets.

Similarly, ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl). The chemical shifts in ¹³C NMR are sensitive to the electronic effects of substituents on the quinoline ring.

Illustrative ¹H NMR Data for a Related Compound: 6-Methoxy-4-phenylquinoline (Note: This data is for a related compound and not for this compound)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.79 | d | 4.4 | Aromatic H |

| 8.07 | d | 9.2 | Aromatic H |

| 7.55-7.45 | m | - | Aromatic H (5H) |

| 7.38 | dd | 9.2, 2.8 | Aromatic H |

| 7.27 | d | 4.4 | Aromatic H |

| 7.19 | d | 2.7 | Aromatic H |

| 3.78 | s | - | Methoxy H (3H) |

| Source: Supporting Information For - The Royal Society of Chemistry rsc.org |

Illustrative ¹³C NMR Data for a Related Compound: 6-Methoxy-4-phenylquinoline (Note: This data is for a related compound and not for this compound)

| Chemical Shift (δ) (ppm) |

| 157.8 |

| 147.5 |

| 147.1 |

| 144.8 |

| 138.3 |

| 131.2 |

| 129.3 |

| 128.6 |

| 128.3 |

| 127.7 |

| 121.7 |

| 121.6 |

| 103.7 |

| 55.4 |

| Source: Supporting Information For - The Royal Society of Chemistry rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of a unique molecular formula. This is a definitive method for verifying the identity of a target molecule.

For a compound like this compound, HRMS would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental formula. Although specific HRMS data for the title compound is not found in the searched literature, data for related quinolines demonstrates the power of this technique. rsc.org

Illustrative HRMS Data for a Related Compound: 6-Methoxy-4-(3-methoxyphenyl) quinoline (Note: This data is for a related compound and not for this compound)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 266.1181 | 266.1184 |

| Source: Supporting Information For - The Royal Society of Chemistry rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds.

In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the methoxy group. The presence and position of these bands provide corroborating evidence for the proposed structure. While a specific spectrum for the title compound is not available, the analysis of related structures like 2-formyl-6-methoxy-3-carbethoxy quinoline highlights the typical regions of interest. malariaworld.org

Illustrative FT-IR Data for a Related Compound: 2-formyl-6-methoxy-3-carbethoxy quinoline (Note: This data is for a related compound and not for this compound)

| Wavenumber (cm⁻¹) | Assignment |

| 3000 | Aromatic C–H stretching |

| 2920 | –CH stretching of methoxy and carbethoxy groups |

| 1710 | Carbonyl (ester) stretching |

| 1699 | Carbonyl (aldehyde) stretching |

| 1618 | Aromatic C=N stretching |

| 1461 | -O-C₂H₅ stretching |

| Source: Journal of Physics and Chemistry of Solids malariaworld.org |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined. Although no XRD data has been published for this compound, the crystal structure of the related compound 2,4-Dichloro-6-methoxyquinoline has been reported. nih.govnih.gov This analysis revealed a planar molecule with crystal packing stabilized by π–π stacking interactions. nih.govnih.gov

Illustrative Crystal Data for a Related Compound: 2,4-Dichloro-6-methoxyquinoline (Note: This data is for a related compound and not for this compound)

| Parameter | Value |

| Molecular Formula | C₁₀H₇Cl₂NO |

| Molecular Weight | 228.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (ų) | 482.5 (3) |

| Source: 2,4-Dichloro-6-methoxyquinoline - PMC nih.gov |

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for the assessment of their purity.

Column Chromatography for Compound Isolation

Column chromatography is a widely used preparative technique for purifying chemical compounds. In this method, a mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). Due to differential interactions with the stationary phase, the components of the mixture travel through the column at different rates when a solvent (the mobile phase) is passed through it, allowing for their separation.

The purification of substituted quinolines frequently employs column chromatography. nih.govamazonaws.com For instance, the purification of various quinoline derivatives has been successfully achieved using silica gel column chromatography with solvent systems such as hexane/ethyl acetate. rsc.orgamazonaws.com This technique is crucial for obtaining a pure sample of the target compound, which is a prerequisite for accurate spectroscopic analysis and further research.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents).

In the context of the synthesis of this compound, TLC is an invaluable tool. For instance, in a hypothetical synthesis involving the chlorination of a precursor molecule, a researcher would spot a small amount of the reaction mixture onto a TLC plate at regular intervals. The plate is then developed in a suitable solvent system. The separation of the spots on the TLC plate, visualized typically under UV light due to the aromatic nature of the quinoline ring, provides a clear picture of the reaction's progression. The disappearance of the starting material spot and the appearance of a new spot corresponding to the desired product indicate the advancement of the reaction.

The choice of the mobile phase (eluent) is critical for achieving good separation. A series of solvent systems with varying polarities are usually tested to find the optimal conditions. The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For this compound, one might expect different R_f values in different solvent systems, reflecting its polarity.

Table 1: Representative TLC Data for this compound

| Solvent System (v/v) | Starting Material R_f | Product R_f |

| Hexane:Ethyl Acetate (4:1) | 0.65 | 0.45 |

| Dichloromethane | 0.70 | 0.50 |

| Toluene:Acetone (9:1) | 0.60 | 0.40 |

| Chloroform:Methanol (B129727) (98:2) | 0.85 | 0.70 |

This table presents hypothetical data for illustrative purposes.

By comparing the R_f value of the newly formed spot with that of a pure standard of this compound, a researcher can tentatively identify the product. The completion of the reaction is generally determined when the spot corresponding to the starting material is no longer visible on the TLC plate.

High Performance Liquid Chromatography (HPLC) for Purity Analysis

Following the synthesis and preliminary characterization by methods like TLC, High-Performance Liquid Chromatography (HPLC) is employed for the quantitative analysis of the purity of this compound. HPLC is a powerful separation technique that offers high resolution, sensitivity, and reproducibility.

For a compound like this compound, a reversed-phase HPLC method is typically the most suitable approach. In this mode of chromatography, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

The purity of a sample of this compound is determined by injecting a solution of the compound into the HPLC system. The chromatogram obtained will show a major peak corresponding to the target compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding component. The purity of the sample is then calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for compounds intended for further research applications. rsc.org

The development of an HPLC method involves optimizing several parameters, including the choice of the column, the composition of the mobile phase, the flow rate, and the detection wavelength. Given the quinoline structure, which contains a chromophore, UV detection is a common choice.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 5.8 min |

| Purity | ≥95% |

This table presents a hypothetical but representative HPLC method.

The retention time of the main peak serves as a qualitative identifier for this compound under the specified conditions, while the peak area provides the quantitative measure of its purity. This rigorous analysis ensures that subsequent biological or chemical studies are conducted with a well-characterized compound of known purity.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Pharmacophoric Requirements within the Quinoline (B57606) Scaffold

The quinoline core itself is a crucial pharmacophore, a molecular framework that carries the essential features required for biological activity. nih.gov Its aromatic nature and the presence of a nitrogen atom facilitate various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions. mdpi.com The specific arrangement of these features dictates the affinity and selectivity of the compound for its target.

The development of new drugs often involves identifying and optimizing these pharmacophoric elements. researchgate.net For instance, in the design of multi-target anticancer agents, the quinoline ring has been shown to play a significant role in interactions with proteins like topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2). mdpi.comnih.gov The planar quinoline system can intercalate into DNA or fit into the active sites of enzymes, disrupting their function. The precise positioning of substituents on this scaffold is critical for enhancing potency and selectivity.

Systematic Investigation of Substituent Effects on Biological Activity

The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. A systematic investigation into these effects is fundamental to the rational design of new therapeutic agents.

Role of Halogen Substituents in Quinoline Derivatives

Halogen atoms, such as chlorine, are frequently incorporated into drug molecules to modulate their physicochemical properties and biological activity. nih.govresearchgate.net The introduction of chlorine atoms, as seen in 2,5-Dichloro-6-methoxy-4-methylquinoline , can have several effects:

Studies on various quinoline derivatives have demonstrated the significant impact of halogen substitution. For example, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org In a series of 6-substituted 2-arylvinylquinolines, the introduction of a fluorine atom at the C6 position improved antiplasmodial activity compared to the corresponding methoxylated analogues. nih.gov Similarly, in a study of pyrazine (B50134) and quinoline-carboxamide derivatives, highly electronegative fluoro, chloro, and iodo substitutions enhanced affinity for the P2X7 receptor. nih.gov However, the effect of halogenation is not always predictable and can either increase or decrease the efficacy of a compound depending on the specific molecular context. nih.gov

Importance of the Methoxy (B1213986) Group on Quinoline Ring Systems

The methoxy group (-OCH3), present at the 6-position of the title compound, is another common substituent in medicinal chemistry that can significantly impact biological activity. researchgate.net Its effects include:

In a study of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions played a crucial role in their anticancer activity. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in the 9-methoxy-substituted series. researchgate.net Conversely, in another study, a methyl group at the 6-position of chromones showed significantly higher activity than a methoxy group. nih.gov This highlights the nuanced and context-dependent role of the methoxy group.

Influence of Alkyl and Other Peripheral Substituents

Research has shown that the position of a methyl group can be critical. For instance, compounds with a methyl group at the C-5 position of the quinoline ring exhibited more potent anticancer activity than those with a C-6 substituted methyl group. biointerfaceresearch.com The size and nature of the alkyl group can also be important. For example, in the design of novel quinoline derivatives as potential anticancer agents, it was found that the presence of bulky groups at the R1 position was favorable for activity, while bulky groups at the R2 position could decrease potency. nih.gov

Conformational Analysis and Ligand-Receptor Recognition Studies

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov For example, molecular dynamics simulations can be used to understand how the introduction of a methyl group affects the conformational preferences of a molecule's side chain, which in turn can explain observed stereoselectivity in receptor binding. mdpi.com By understanding the preferred conformation for binding, medicinal chemists can design molecules that are pre-organized for optimal interaction with the target, leading to enhanced potency and selectivity.

Strategies for Designing Multi-Target Quinoline-Based Compounds

The complexity of many diseases, such as cancer, has led to the development of multi-target drugs that can simultaneously modulate multiple biological pathways. mdpi.comresearchgate.net The quinoline scaffold is an excellent platform for the design of such agents. nih.gov

One common strategy involves the combination of different pharmacophores within a single molecule. researchgate.net This can be achieved by linking two or more pharmacophores with a cleavable or non-cleavable linker, or by merging them into a new hybrid molecule. For instance, quinoline-chalcone hybrids have been designed and synthesized as novel anticancer agents, combining the pharmacophoric features of both quinoline and chalcone (B49325) scaffolds. mdpi.com

Preclinical Biological Investigations and Mechanisms of Action of Quinoline Derivatives

Antimalarial Efficacy Research

Extensive searches of scientific databases have yielded no specific data on the antimalarial efficacy of 2,5-dichloro-6-methoxy-4-methylquinoline. Consequently, there is no information to report for the following sub-sections:

In Vitro Antiplasmodial Activity against Various Plasmodium Strains

There are no published studies detailing the in vitro activity of this compound against any strain of the Plasmodium parasite.

Investigation of Parasite Biochemical Pathway Inhibition (e.g., β-Haematin Formation, Lactate (B86563) Dehydrogenase)

No research has been found that investigates the inhibitory effects of this compound on key biochemical pathways of the malaria parasite, such as the inhibition of β-haematin formation or the activity of parasite-specific lactate dehydrogenase.

In Vivo Antimalarial Activity in Animal Models

There is a lack of any in vivo studies in animal models to assess the antimalarial activity of this compound.

HIV-1 Latency Reversal Agent (LRA) Research

Similarly, the potential of this compound as an HIV-1 latency reversal agent has not been explored in the available scientific literature. Therefore, no information can be provided for the following sections:

Mechanistic Studies of HIV-1 Gene Expression Reactivation

No studies have been published that explore the mechanisms by which this compound might reactivate latent HIV-1 gene expression.

Modulation of Histone Deacetylases (HDACs) and Nuclear Factor of Activated T-cells (NFAT) Pathways

There is no available research on the effects of this compound on the modulation of histone deacetylases (HDACs) or the nuclear factor of activated T-cells (NFAT) pathways, which are critical targets in HIV-1 latency reversal research.

Interactions with the Positive Transcription Elongation Factor b (P-TEFb) Complex

The Positive Transcription Elongation Factor b (P-TEFb) complex, composed of cyclin-dependent kinase 9 (CDK9) and a cyclin T partner, plays a crucial role in the regulation of gene transcription. Its activity is essential for the transition from abortive to productive elongation by RNA polymerase II. While direct studies on the interaction of this compound with the P-TEFb complex have not been reported, the quinoline (B57606) scaffold has been identified as a "privileged structure" in the design of various kinase inhibitors. The structural features of certain quinoline derivatives allow them to bind to the ATP-binding pocket of kinases, including those involved in transcriptional regulation. Therefore, it is plausible that quinoline-based compounds could be developed as modulators of P-TEFb activity, although specific research on this compound in this context is lacking.

Antitumor and Antiproliferative Activity Research

The quinoline nucleus is a common feature in a multitude of natural and synthetic compounds exhibiting significant antitumor and antiproliferative properties. researchgate.netbiointerfaceresearch.com These activities are often attributed to a variety of mechanisms, including the inhibition of key cellular processes required for cancer cell growth and survival.

Inhibition of Tubulin Polymerization and Colchicine (B1669291) Binding Site Interactions

Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.govmdpi.com These compounds often exert their effects by interacting with the colchicine binding site on β-tubulin. nih.gov This interaction disrupts the dynamic instability of microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov For instance, a series of novel quinoline derivatives has been designed and synthesized to act as tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. nih.govmdpi.com While there is no specific data on this compound, its core quinoline structure suggests that it could potentially be explored for similar antimitotic activities.

Modulation of Kinase Activity (e.g., VEGFR2, EGFR)

The quinoline scaffold is a key component in numerous kinase inhibitors targeting signaling pathways crucial for tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). tbzmed.ac.irresearchgate.netnih.gov Aberrant activation of these receptor tyrosine kinases is a hallmark of many cancers. Several quinoline-based compounds have been developed as dual or selective inhibitors of EGFR and VEGFR-2. tbzmed.ac.irnih.gov For example, certain 4-anilinoquinoline derivatives have shown potent inhibitory activity against EGFR kinase. nih.gov Similarly, other quinoline derivatives have been identified as effective VEGFR-2 inhibitors, playing a role in the suppression of angiogenesis. researchgate.netnih.gov The dichloro and methoxy (B1213986) substitutions on the quinoline ring of this compound could influence its potential interaction with the ATP-binding pockets of these kinases, a hypothesis that warrants experimental investigation.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., A549, KB, DU145)

The cytotoxic effects of numerous quinoline derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. While specific IC50 values for this compound are not documented, related compounds have shown significant cytotoxicity.

For example, various novel quinoline derivatives have been tested against the A549 human lung carcinoma cell line, with some compounds exhibiting potent dose-dependent toxicity. dut.ac.zanih.gov Similarly, studies on other quinoline-based compounds have reported cytotoxic activity against different cancer cell lines, including those of the breast, colon, and central nervous system. brieflands.com Research on pyridin-2-one derivatives of quinoline has shown potent cytotoxic activity against the DU-145 prostate cancer cell line.

The table below presents a selection of cytotoxicity data for various quinoline derivatives against the specified cell lines, illustrating the potential of this chemical class.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Synthetic Quinoline Derivative (9IV-c) | A549 | 1.66 | nih.gov |

| Pyridin-2-one Quinoline Derivative (4c) | DU-145 | Not explicitly stated as IC50, but showed GI value of 80.55% | |

| Indolo[2,3-b]quinoline Derivative (BAPPN) | A549 | 9.96 µg/mL | mdpi.com |

It is important to note that the cytotoxic activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.

Broader Pharmacological Spectrum Investigations of Quinoline Scaffolds (General Context)

The pharmacological potential of the quinoline scaffold extends beyond anticancer activity, with numerous derivatives exhibiting a wide range of therapeutic properties.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

The quinoline core is present in several established antimicrobial agents, and research continues to explore new derivatives for their efficacy against various pathogens. biointerfaceresearch.com The introduction of halogen and methoxy substituents on the quinoline ring has been shown to modulate antimicrobial activity.

Antibacterial Activity: Halogenated quinolines, in particular, have demonstrated potent antibacterial activity, including against drug-resistant strains. nih.gov The presence of chlorine atoms, as in this compound, could potentially enhance its antibacterial properties. Studies have shown that certain quinoline derivatives are active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, some novel 7-methoxyquinoline (B23528) derivatives have shown promising results against urinary tract infection-causing microbes.

Antifungal Activity: Quinoline derivatives have also been investigated for their antifungal effects. nih.govresearchgate.netmdpi.com Modifications at various positions of the quinoline nucleus have led to compounds with selective action against different fungal species, including Candida and dermatophytes. nih.gov For example, some 6-methoxyquinoline (B18371) derivatives have been noted for their antifungal potential, suggesting that the methoxy group in this compound might contribute to such activity. nih.gov

Enzyme Inhibition Studies for Neurological Disorders (e.g., Carbonic Anhydrase, Acetylcholinesterase)

No published studies were identified that investigated the inhibitory activity of This compound against carbonic anhydrase or acetylcholinesterase.

Other Investigational Biological Activities (e.g., Anti-inflammatory, Antiviral, Antioxidant Properties)

There is no available data from preclinical studies on the anti-inflammatory, antiviral, or antioxidant properties of This compound .

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a quinoline (B57606) derivative, might interact with the binding site of a target protein.

Molecular docking simulations are instrumental in elucidating the binding modes of quinoline derivatives within the active sites of various protein targets. For instance, studies on chloro- and bromo-substituted quinoline compounds as potential HIV reverse transcriptase (RT) inhibitors have utilized molecular docking to determine their binding affinity and interactions within the enzyme's active site. nih.gov These simulations can reveal the precise orientation of the quinoline scaffold and its substituents, identifying key interactions that are crucial for biological activity.

In a study on 2H-thiopyrano[2,3-b]quinoline derivatives, molecular docking was used to investigate their binding affinity against the CB1a protein. The results highlighted the specific residual interactions and hydrogen bonding patterns of the quinoline core with the protein's active site. nih.gov Such predictions are vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent inhibitors.

The stability of a ligand-protein complex is governed by a variety of intermolecular forces. Molecular docking simulations allow for a detailed analysis of these forces. For example, in the study of quinine (B1679958) and quinidine (B1679956) as potential inhibitors of aldo-keto reductases (AKR1B1 and AKR1B10), molecular docking revealed the importance of hydrogen bonds. It was observed that the methoxy (B1213986) group at the 6-position of the quinoline ring in both compounds was involved in hydrogen bond formation within the active site of the target proteins. nih.gov

In Silico Screening Methodologies for Novel Compound Identification

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The use of in silico methods to screen for novel quinoline derivatives has proven to be a successful strategy. For example, a quantitative structure-activity relationship (QSAR) model was developed to predict the c-Met kinase inhibition of 4-(2-fluorophenoxy) quinoline derivatives, which are being investigated for the treatment of human tumors. This model, based on molecular descriptors, was then used to screen and design new derivatives with potentially enhanced activity. nih.gov

Similarly, a 3D-QSAR study on 33 quinoline-based compounds with anti-gastric cancer activity led to the design of five new, more potent compounds. mdpi.com These examples underscore the power of in silico screening to efficiently identify promising lead compounds from vast chemical spaces, saving significant time and resources compared to traditional high-throughput screening.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling for Quinoline Analogues

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME prediction has become a standard practice in modern drug discovery to filter out compounds with unfavorable pharmacokinetic profiles at an early stage. researchgate.netlongdom.org

For various quinoline derivatives, in silico ADME properties have been predicted using online tools and specialized software. ijprajournal.com For instance, a study on novel quinoline analogues as potential EGFR inhibitors included in silico ADME predictions, which indicated that the designed compounds possessed drug-like properties. nih.gov These predictive models assess parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

The table below presents a hypothetical ADME profile for a quinoline derivative, illustrating the types of data generated from such predictive models.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Oral Bioavailability | Good | Suitable for oral administration |

This table is for illustrative purposes and does not represent actual data for 2,5-Dichloro-6-methoxy-4-methylquinoline.

Future Research Trajectories and Translational Perspectives for 2,5 Dichloro 6 Methoxy 4 Methylquinoline

Development of Novel and Sustainable Synthetic Methodologies

The advancement of any chemical entity in a drug discovery pipeline is contingent on efficient and sustainable synthetic routes. While a known method for synthesizing 2,5-dichloro-6-methoxy-4-methylquinoline involves the chlorination of 2-chloro-6-methoxy-4-methyl-quinoline with sulfuryl chloride in acetic acid, future research should focus on developing more innovative and environmentally benign strategies. tdcommons.org

Modern synthetic approaches for quinoline (B57606) cores offer a glimpse into potential future methodologies. These include:

Catalyst-Driven Syntheses: Exploring transition-metal-catalyzed reactions (e.g., using rhodium, ruthenium, cobalt, or copper) could provide more efficient and regioselective pathways. mdpi.com

Green Chemistry Approaches: The use of nanocatalysts and environmentally friendly solvents like water or ethanol, potentially under microwave irradiation, could lead to more sustainable processes. nih.gov The Friedländer synthesis, a classic method for quinoline formation, has been successfully adapted using reusable solid acid catalysts, presenting a viable green alternative. nih.gov

One-Pot Reactions: Developing one-pot syntheses from readily available anilines and other precursors would streamline the manufacturing process, reducing waste and cost. nih.gov

Flow Chemistry: Microdroplet reaction technology, which can accelerate reaction times from hours to milliseconds without a catalyst for related heterocycles, presents a high-throughput method for optimizing synthesis conditions. nih.govnih.gov

Future research could focus on adapting these modern synthetic strategies to produce this compound and its analogs, thereby facilitating broader biological screening and development.

Table 1: Potential Future Synthetic Strategies

| Methodology | Potential Advantage | Relevant Precursors/Catalysts |

|---|---|---|

| Metal-Catalyzed Annulation | High efficiency and regioselectivity | Substituted anilines, alkynes; Rh, Ru, Co, Cu catalysts mdpi.com |

| Nanocatalyst-Mediated Reactions | Environmentally friendly, catalyst reusability | 2-aminoaryl ketones, α-methylene carbonyls; Fe3O4-based nanocatalysts nih.gov |

| Microdroplet Synthesis | Ultra-fast reaction times, high-throughput optimization | Appropriate aniline (B41778) and carbonyl precursors nih.govresearchgate.net |

Advanced SAR Elucidation through High-Throughput Screening and Omics Technologies

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound. For this compound, a systematic exploration of how modifications to its structure affect biological activity is a critical next step.

High-Throughput Screening (HTS) would enable the rapid testing of a library of analogs against a wide range of biological targets. researchgate.net By combining HTS with mass spectrometry, optimal reaction conditions for generating these analog libraries can be rapidly identified. nih.govnih.gov

Omics technologies offer powerful, unbiased approaches to elucidate biological activity and identify potential targets. researchgate.netnih.gov

Genomics and Transcriptomics (RNA-Seq): These can identify genetic markers or changes in gene expression in response to the compound, revealing pathways affected by its presence. nih.govfrontlinegenomics.com

Proteomics: This can identify protein interaction partners or changes in protein expression and post-translational modifications, offering direct insight into the compound's mechanism of action. nih.gov

Metabolomics: This approach analyzes changes in the cellular metabolic profile, which can help to understand the downstream functional consequences of target engagement. nih.gov

Integrating these multi-omics datasets can provide a comprehensive picture of the compound's cellular effects, accelerating the identification of its primary targets and off-target activities, and guiding the rational design of more potent and selective derivatives. frontlinegenomics.comfrontiersin.org

Exploration of Undiscovered Biological Targets and Mechanisms

The quinoline nucleus is present in numerous drugs with diverse mechanisms of action, including anticancer, antimalarial, and antibacterial agents. rsc.orgnumberanalytics.com This versatility suggests that this compound could interact with a variety of undiscovered biological targets.

Future research should employ a multi-pronged approach to target identification:

Phenotypic Screening: Testing the compound in various disease-relevant cellular models (e.g., cancer cell lines, microbial cultures) can uncover novel therapeutic applications. Quinolines have shown promise against various cancer types and as P-glycoprotein inhibitors to overcome multidrug resistance. nih.govnih.gov

Computational Approaches: In-silico methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) can predict potential binding targets and modes of interaction based on the compound's structure. nih.gov These models can be built using existing data from other quinoline derivatives to prioritize testing.

Biochemical Screening: Testing the compound against panels of purified enzymes, such as kinases or proteases, which are common targets for quinoline-based drugs, could rapidly identify direct molecular targets. For example, some quinoline derivatives are known to inhibit tubulin polymerization or the PI3K/Akt/mTOR pathway. nih.govresearchgate.net

The unique electronic properties conferred by the dichloro and methoxy (B1213986) substitutions may lead to novel mechanisms of action, distinct from those of clinically established quinolines like chloroquine (B1663885) or ciprofloxacin. rsc.orgnumberanalytics.com

Table 2: Potential Classes of Biological Targets for Exploration

| Target Class | Rationale based on Quinoline Scaffold | Example Targets |

|---|---|---|

| Kinases | Many quinoline derivatives are kinase inhibitors involved in cancer. researchgate.net | PI3K, mTOR, Receptor Tyrosine Kinases |

| Topoisomerases | A well-established mechanism for quinolone antibiotics and anticancer drugs. numberanalytics.com | DNA Gyrase, Topoisomerase I/II |

| G-Protein Coupled Receptors (GPCRs) | Some quinoline derivatives show activity at GPCRs like serotonin (B10506) receptors. nih.gov | Serotonin (5-HT) Receptors, Dopamine Receptors |

| Transporters | Quinolines have been identified as inhibitors of efflux pumps. nih.gov | P-glycoprotein (MDR1) |

Design and Application of this compound-Based Chemical Probes and Tool Compounds

Once a primary biological target is identified and validated, derivatives of this compound can be developed into chemical probes. These specialized tool compounds are invaluable for studying complex biological systems.

The design of such probes would involve strategic modification of the parent compound to incorporate:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) allows for the visualization and isolation of the target protein within cells or tissues.

Photoaffinity Labels: Incorporating a photoreactive group enables the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification.

Minimal-Perturbation Handles: Introducing small chemical groups, like an alkyne or azide, allows for bioorthogonal "click" chemistry reactions to attach reporter tags without significantly altering the compound's biological activity.

These chemical probes would be instrumental in:

Validating target engagement in a cellular context.

Mapping the spatial and temporal distribution of the target protein.

Identifying components of the target's protein complex.

Serving as a starting point for developing novel diagnostic imaging agents.

The development of such tool compounds from the this compound scaffold would not only advance our understanding of its specific biological role but also provide powerful new reagents for the broader scientific community to investigate fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,5-dichloro-6-methoxy-4-methylquinoline, and how are intermediates validated?

- Methodology : The compound can be synthesized via chlorination of precursor quinoline derivatives. For example, reacting 5-chloro-2,6-dimethoxy-4-methylquinoline (XXVI) with sulfuryl chloride (SO₂Cl₂) in hot acetic acid yields This compound (XXV) . Intermediate validation involves NMR and LC-MS to confirm structural integrity. Crystallographic refinement using SHELXL (a program for small-molecule refinement) ensures precise structural determination .

Q. How can researchers purify and characterize this compound effectively?

- Methodology :

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Characterization :

- NMR (¹H/¹³C) to confirm substituent positions.

- HPLC for purity assessment (>95% by area normalization).

- X-ray crystallography (via SHELX programs) to resolve ambiguities in stereochemistry .

Q. What are the key chemical reactions involving the chloro and methoxy substituents?

- Methodology :

- Chlorine substitution : The 5-chloro group undergoes nucleophilic displacement with amines (e.g., piperazine derivatives) in DMF at 80°C to yield analogs .

- Methoxy stability : The 6-methoxy group is resistant to hydrolysis under mild acidic conditions but can be demethylated using BBr₃ in CH₂Cl₂ .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what computational tools support this optimization?

- Methodology :

- SAR studies : Replace the 4-methyl group with bulkier alkyl chains (e.g., propyl) to improve lipophilicity and membrane permeability .

- Docking simulations : Use AutoDock Vina to predict binding affinity with target proteins (e.g., Plasmodium falciparum enzymes).

- In vitro validation : Test modified derivatives against malaria parasites (e.g., Plasmodium vivax) in erythrocyte cultures .

Q. What mechanisms explain the antiplasmodial activity of this compound derivatives?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.

- Metabolic profiling : Use ¹³C-labeled glucose to track disruption of nucleic acid synthesis in parasites .

- Resistance studies : Compare activity against wild-type and drug-resistant parasite strains to identify target specificity .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodology :

- Standardized assays : Replicate experiments using identical parasite strains (e.g., Pf3D7 for P. falciparum) and culture conditions.

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers and assess statistical significance .

- Structural validation : Confirm compound identity via HRMS and 2D-NMR to rule out impurities or degradation .

Experimental Design and Data Analysis

Q. What strategies optimize reaction yields during large-scale synthesis?

- Methodology :

- Catalyst screening : Test PdCl₂(dcpf) (dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) for cross-coupling reactions to improve efficiency .

- Flow chemistry : Implement continuous-flow reactors to reduce side reactions and enhance reproducibility .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Methodology :

- High-resolution X-ray diffraction : Collect data at 100 K using synchrotron radiation for improved resolution.

- SHELXL refinement : Apply restraints for disordered methoxy or chloro groups and validate via R-factor convergence (<5%) .

Future Research Directions

- Mechanistic elucidation : Use cryo-EM to study compound interactions with mitochondrial membranes in Plasmodium .

- Polypharmacology : Screen derivatives against unrelated targets (e.g., cancer cell lines) to identify repurposing opportunities .

- Green synthesis : Develop solvent-free mechanochemical methods for eco-friendly production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.